Taurolithocholic Acid-d5 Sodium Salt

Übersicht

Beschreibung

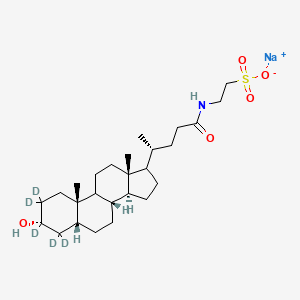

Taurolithocholic Acid-d5 Sodium Salt (TLCA-d5) is a deuterium-labeled internal standard (IS) used for quantifying taurolithocholic acid (TLCA) via GC- or LC-MS/MS. Key properties include:

- Molecular formula: C₂₆H₃₉D₅NO₅S·Na

- Molecular weight: 510.7 g/mol

- Purity: >99% (HPLC)

- Solubility: Sparingly soluble in methanol .

- Applications:

TLCA-d5’s deuterium substitution at five hydrogen positions enables isotopic differentiation in mass spectrometry, minimizing interference with endogenous TLCA .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Taurolithocholic Acid-d5 Sodium Salt involves the deuteration of Taurolithocholic Acid Sodium Salt. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuteration involve the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle stable isotopes. The process involves multiple steps, including the synthesis of the parent compound, deuteration, and purification. The final product is usually obtained in a high-purity form suitable for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Taurolithocholic Acid-d5 Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different bile acid derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the bile acid backbone.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different bile acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Taurolithocholic Acid-d5 Sodium Salt has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of bile acids and their derivatives.

Biology: Employed in studies of bile acid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in neurological disorders and other diseases.

Industry: Used in the development of new drugs and therapeutic agents

Wirkmechanismus

The mechanism of action of Taurolithocholic Acid-d5 Sodium Salt involves its interaction with muscarinic M1 receptors. The compound inhibits radioligand binding to these receptors, which can affect various neurological processes. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Deuterated Bile Acid Standards

Taurocholic Acid-d5 Sodium Salt

- Molecular formula : C₂₆H₃₉D₅NNaO₇S

- Molecular weight : 542.72 g/mol

- Key differences :

Tauroursodeoxycholic Acid-d5 (TUDCA-d5)

- Applications : Quantification of TUDCA, a hepatoprotective bile acid.

- Key differences :

Recovery and Matrix Effects

TLCA-d5 exhibits lower recovery (47–53% RSD) in solid-phase extraction (SPE) without plasma but improves to 4–6% RSD when co-extracted with plasma due to reduced ion suppression . This contrasts with other deuterated standards (e.g., TCA-d5), which show consistent recovery regardless of matrix .

Non-Deuterated Bile Acids

Taurolithocholic Acid Sodium Salt (TLCA)

- Molecular formula : C₂₆H₄₄NNaO₅S

- Molecular weight : 505.69 g/mol

- Key differences: Lacks deuterium, making it indistinguishable from endogenous TLCA in MS. Directly induces cholestasis and activates GPBAR1 (EC₅₀ = 75 μM in Hep3B cells) . Hydrophobicity (single hydroxyl group) enhances membrane permeability vs. TCA or TUDCA .

Taurochenodeoxycholic Acid Sodium Salt

- Applications: Apoptosis induction and immunomodulation.

- Structural distinction : Two hydroxyl groups (3α, 7α) confer intermediate hydrophobicity, influencing receptor binding specificity .

Taurodeoxycholic Acid (TDCA)

- Role : Secondary bile acid with two hydroxyl groups (3α, 12α).

- Comparison : Less potent than TLCA in activating bitter receptor lcT2R02, which requires a 3α-hydroxyl group and sulfated/taurine-conjugated side chain .

Physicochemical and Functional Comparisons

Receptor Binding and Functional Specificity

- GPBAR1/TGR5 Activation :

- Bitter Taste Receptor (lcT2R02) :

- TLCA’s 3α-hydroxyl group forms critical hydrogen bonds with Tyr182 and Arg6, a interaction absent in progesterone or androsterone .

Biologische Aktivität

Taurolithocholic Acid-d5 Sodium Salt (TLCA-d5) is a deuterated form of taurolithocholic acid, a bile acid derived from lithocholic acid conjugated with taurine. This compound has garnered attention due to its significant biological activities, particularly in liver function, metabolism, and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of TLCA-d5, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

- Chemical Name : this compound

- CAS Number : 1265476-97-8

- Molecular Formula : C26H39D5NNaO5S

- Molecular Weight : 510.72 g/mol

- Purity : >95% (HPLC)

1. Cholestatic Agent

Taurolithocholic Acid acts as a potent cholestatic agent, influencing bile acid metabolism and transport. It has been shown to induce cholestasis in both in vivo and ex vivo models by affecting the sodium taurocholate cotransporting peptide (NTCP), which plays a critical role in bile acid uptake in hepatocytes .

2. Calcium Signaling

TLCA-d5 is recognized as a calcium (Ca²⁺) agonist. It selectively increases the membrane-associated fraction of protein kinase C (PKC) isoforms in hepatocytes, which is crucial for various signaling pathways involved in cell survival and apoptosis .

3. Apoptosis Induction

Research indicates that TLCA-d5 increases the activity of apoptosis markers such as caspase-3 and caspase-7 in hepatocyte cell lines (Hep3B) that express NTCP. This suggests a role in promoting apoptosis under certain conditions, which may have implications for liver diseases .

1. Impact on Metabolism

TLCA-d5 influences metabolic pathways by modulating glucose and lipid homeostasis. In studies involving antibiotic-induced dysbiosis in mice, supplementation with TLCA-d5 restored hepatic levels of secondary bile acids and improved serum glucose and triglyceride levels . The compound's role in enhancing energy expenditure through TGR5 receptor activation also highlights its potential metabolic benefits .

2. Liver Function

The compound's cholestatic properties make it relevant for studying liver function disorders. TLCA-d5 has been used experimentally to induce cholestasis, providing insights into hepatocellular secretion disorders and potential therapeutic avenues for liver-related diseases .

Case Studies

-

Hepatocyte Apoptosis Study :

In vitro studies demonstrated that treatment with TLCA-d5 at concentrations of 75 µM resulted in increased apoptosis markers in Hep3B cells, suggesting its potential role in liver cancer therapy by targeting cancerous hepatocytes . -

Metabolic Recovery Experiment :

A study involving mice treated with antibiotics showed that TLCA-d5 supplementation led to significant recovery of secondary bile acid levels and improved metabolic parameters compared to control groups, indicating its therapeutic potential in metabolic disorders .

Data Tables

Q & A

Q. Basic: What are the recommended methods for synthesizing and characterizing Taurolithocholic Acid-d5 Sodium Salt?

This compound is synthesized via deuterium labeling of Taurolithocholic Acid Sodium Salt (CAS 6042-32-6). Key steps include:

- Deuterium incorporation : Using isotopic exchange reactions or synthetic routes with deuterated precursors to replace five hydrogen atoms at specific positions (e.g., methyl or sulfonate groups) .

- Purification : High-performance liquid chromatography (HPLC) with UV detection (purity >95%) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation .

- Characterization : Mass spectrometry (MS) to verify molecular weight (542.72 g/mol for C26H39D5NNaO7S) and ensure isotopic integrity .

Q. Basic: How is this compound used to study bile acid transport mechanisms?

This compound serves as a stable isotope-labeled tracer in:

- Cellular models : To quantify bile acid uptake/efflux kinetics using LC/MS/MS. For example, it mimics endogenous bile acids in transporters like ASBT (apical sodium-dependent bile acid transporter) .

- In vivo models : Infused into mice to induce pancreatitis or cholestasis, enabling real-time tracking of bile acid redistribution and toxicity via deuterium-labeled biomarkers .

Methodological note : Use deuterated standards to correct for matrix effects during mass spectrometry, as plasma proteins can suppress ionization .

Q. Basic: What are critical storage and stability considerations for this compound?

- Storage : At +4°C in airtight, light-resistant containers to prevent degradation of the sulfonate group and deuterium loss .

- Solubility : Dissolve in polar solvents (e.g., methanol/water mixtures) due to its detergent-like properties. Avoid prolonged exposure to acidic conditions, which may hydrolyze the taurine conjugate .

- Stability assays : Monitor via HPLC every 6 months; degradation manifests as reduced deuterium content in MS spectra .

Q. Advanced: What analytical challenges arise when quantifying this compound in biological matrices?

- Low recovery in solid-phase extraction (SPE) : Due to its highly acidic sulfonate group (pKa ~-1), which reduces retention on C18 columns. Mitigate by using mixed-mode SPE cartridges (e.g., Oasis MAX) and ion-pairing reagents .

- Matrix effects : Plasma components cause ion suppression in LC/MS/MS. Solutions include:

Q. Advanced: How to resolve contradictory data on its role in apoptosis and tumor promotion?

- Contradiction : While some studies report pro-apoptotic effects in hepatocytes , others show no tumor-promoting activity in rat gastric mucosa .

- Methodological factors :

- Experimental design : Include controls for bile acid metabolism (e.g., bacterial deconjugation in the gut) and use genetic knockout models to isolate receptor-mediated effects .

Q. Advanced: How to design studies investigating its calcium agonist activity?

Eigenschaften

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21?,22+,23?,25+,26-;/m1./s1/i10D2,16D2,19D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAERYJYXPRIDTO-SDXLJUFPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676148 | |

| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265476-97-8 | |

| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.